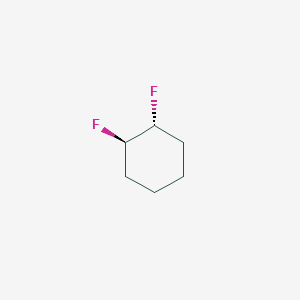

(1R,2R)-1,2-Difluorocyclohexane

Description

(1R,2R)-1,2-Difluorocyclohexane is a fluorinated cyclohexane derivative with two fluorine atoms in a trans-diaxial configuration. Its stereochemistry and fluorination pattern confer distinct conformational preferences and physicochemical properties. Key characteristics include:

- Stereochemistry: The (1R,2R) configuration results in a chiral center, influencing interactions in enantioselective environments.

- Conformational Dynamics: In the gas phase, the diaxial conformer is energetically favored due to reduced gauche interactions between fluorines. However, in polar solvents, the diequatorial conformer dominates due to solvation effects .

- Dipole Moment: The trans-diaxial arrangement creates a significant dipole moment (~2.1 D, calculated), impacting solubility and reactivity compared to non-fluorinated analogs.

Properties

CAS No. |

38706-73-9 |

|---|---|

Molecular Formula |

C6H10F2 |

Molecular Weight |

120.14 g/mol |

IUPAC Name |

(1R,2R)-1,2-difluorocyclohexane |

InChI |

InChI=1S/C6H10F2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |

InChI Key |

NCXCQVXHPRBRBW-PHDIDXHHSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)F)F |

Canonical SMILES |

C1CCC(C(C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Difluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the diastereoselective fluorination of cyclohexene using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective addition of fluorine atoms to the desired positions.

Industrial Production Methods: Industrial production of (1R,2R)-1,2-Difluorocyclohexane may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process typically includes steps such as purification and separation to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-1,2-Difluorocyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different substituents.

Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

- Substitution reactions can yield various cyclohexane derivatives with different functional groups.

- Reduction reactions typically produce cyclohexane.

- Oxidation reactions can form cyclohexanone or other oxidized products.

Scientific Research Applications

(1R,2R)-1,2-Difluorocyclohexane is a fluorinated cyclohexane derivative with two fluorine atoms attached to the first and second carbon atoms of the cyclohexane ring. It is a saturated hydrocarbon with distinct stereochemistry that affects its physical and chemical properties.

Applications

(1R,2R)-1,2-Difluorocyclohexane has potential applications in several fields, and the incorporation of fluorine into organic molecules often enhances their performance in various applications. Interaction studies involving (1R,2R)-1,2-Difluorocyclohexane typically focus on its reactivity with biological macromolecules or other chemical species. Research indicates that its fluorine substituents can significantly alter interaction profiles with enzymes or receptors compared to non-fluorinated analogs. These interactions are crucial for understanding its potential therapeutic roles and toxicity profiles.

Pharmaceuticals

It may serve as an intermediate in the synthesis of biologically active compounds or pharmaceuticals.

Similar Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| (1R,2R)-1,2-Difluorocyclohexane | C6H10F2 | Two fluorines at C1 and C2 |

| Cyclohexane | C6H12 | No substituents; baseline comparison |

| 1-Fluorocyclohexane | C6H11F | One fluorine; less lipophilic |

| 1,2-Difluorocyclopentane | C5H8F2 | Smaller ring size; different steric effects |

| (1S,2S)-1,2-Difluorocyclohexane | C6H10F2 | Enantiomer with different optical activity |

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other atoms, influencing the compound’s reactivity and interactions. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.

Comparison with Similar Compounds

1,1-Difluorocyclohexane

- Structure : Fluorines at adjacent (1,1) positions.

- Conformation : Steric crowding forces one fluorine into an axial position, leading to a rigid cyclohexane ring.

- Dipole Moment : Higher than 1,2-difluoro isomers due to proximity of electronegative fluorine atoms.

- Stability : Less stable than 1,2-difluoro derivatives due to increased steric strain .

cis-1,2-Difluorocyclohexane

- Stereochemistry : Fluorines on the same face (cis configuration).

- Conformation : Diequatorial preference in both gas and solution phases, avoiding axial fluorine repulsion.

- Dipole Moment : Lower (~1.8 D) than the trans isomer due to symmetry .

- Solubility: Higher solubility in nonpolar solvents compared to the trans isomer.

trans-1,4-Difluorocyclohexane

- Structure : Fluorines at para positions (1,4).

- Conformation : Diequatorial arrangement minimizes steric hindrance.

- Symmetry : Higher molecular symmetry reduces dipole moment compared to 1,2 isomers.

- Reactivity : Less reactive in electrophilic substitutions due to reduced ring strain .

Data Tables

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water (mg/L) |

|---|---|---|---|

| (1R,2R)-1,2-Difluorocyclohexane | Not reported | ~150 | Low (hydrophobic) |

| cis-1,2-Difluorocyclohexane | Not reported | ~145 | Moderate (polar solvents) |

| 1,1-Difluorocyclohexane | -30 | ~120 | Very low |

| trans-1,4-Difluorocyclohexane | Not reported | ~160 | Low |

Key Research Findings

Solvent Effects : The (1R,2R)-1,2-difluoro isomer’s conformational equilibrium shifts dramatically with solvent polarity. SCIPCM calculations confirm diequatorial dominance in polar media due to solvation stabilization .

Chiral Interactions: Isotopic substitution in (1R,2S)-1,2-difluorocyclohexane alters rotational constants (A/2πℏ = 2.76 GHz, B/2πℏ = 1.88 GHz) and induces enantiomer-specific optical forces, relevant in chiral separation technologies .

Synthetic Utility : (1R,2R)-1,2-difluorocyclohexane serves as a precursor for platinum-based anticancer agents (e.g., mibefradil), where stereochemistry enhances target binding affinity .

Q & A

Q. What are the key methods for synthesizing (1R,2R)-1,2-difluorocyclohexane, and how do reaction conditions influence stereochemical purity?

Synthesis typically involves fluorination of cyclohexene derivatives or stereospecific halogen exchange. A common approach is the deoxyfluorination of 1,2-cyclohexanediol precursors using reagents like DAST (diethylaminosulfur trifluoride). Stereochemical purity is highly dependent on:

- Temperature control (low temperatures favor retention of configuration).

- Solvent polarity (aprotic solvents minimize side reactions).

- Catalyst design (chiral catalysts for enantioselective fluorination).

For rigorous characterization, combine (to confirm fluorination) with chiral HPLC or X-ray crystallography to validate stereochemistry .

Experimental Approach :

Q. Computational Approach :

- DFT calculations (e.g., CCSD/6-311+G(2df,p)) compare relative energies of diaxial vs. diequatorial conformers. Gas-phase calculations often favor diaxial conformers (lower steric strain), while solvent models (e.g., SCIPCM) predict diequatorial dominance in polar solvents .

Table 1 : Conformational Energy Differences (kcal/mol)

| Conformer | Gas Phase (DFT) | Solution (SCIPCM) |

|---|---|---|

| Diaxial | 0.0 | +1.2 |

| Diequatorial | +2.1 | 0.0 |

Q. What computational protocols are recommended for modeling fluorinated cyclohexanes?

- Basis Sets : Use 6-311+G(2df,p) for accurate fluorine electronegativity and hyperconjugation effects.

- Solvent Models : Apply SCIPCM or SMD to account for dielectric screening in polar solvents.

- Conformational Sampling : Perform relaxed potential energy scans (PES) to identify minima .

- Validation : Cross-check with experimental NMR coupling constants and X-ray data from analogs (e.g., brominated cyclohexanes ).

Advanced Research Questions

Q. Methodological Insight :

- Compare chemical shifts in solvents of varying polarity.

- Use molecular dynamics (MD) simulations to track solvent reorganization around fluorines.

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions?

Discrepancies often arise from:

- Dynamic averaging : Rapid interconversion between conformers at room temperature.

- Incomplete solvent models : Overlooking specific solvent-fluorine interactions.

Q. Resolution Strategies :

Q. What are the implications of stereoisomerism on physicochemical properties and biological interactions?

While (1R,2R)-1,2-difluorocyclohexane itself is a single stereoisomer, related brominated analogs (e.g., TBECH) exhibit stereoisomer-dependent bioaccumulation and endocrine disruption . For fluorinated analogs:

- Hydrophobicity : Axial fluorines increase polarity, reducing log by ~0.5 units.

- Metabolic stability : Fluorines resist enzymatic dehalogenation compared to bromine .

Table 2 : Comparative Properties of Halogenated Cyclohexanes

| Compound | log | Metabolic Half-Life (h) |

|---|---|---|

| (1R,2R)-1,2-FCH | 2.1 | >24 |

| TBECH (Br analog) | 4.8 | 12–120* |

| *Depends on stereoisomer and temperature . |

Q. How do fluorinated cyclohexanes compare to brominated analogs in conformational studies?

- Electron-withdrawing effects : Fluorines induce stronger dipole moments, altering electrostatic surfaces.

- Steric profiles : Bromines increase van der Waals radii, favoring equatorial positions even in gas phase.

- Biological relevance : Brominated analogs (e.g., TBECH) show endocrine activity, while fluorinated derivatives are explored as bioisosteres in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.